molecular formula C19H21NO6 B2532656 [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794741-30-2

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2532656
CAS No.: 1794741-30-2
M. Wt: 359.378
InChI Key: IXBRCZRZKZIBAD-UHFFFAOYSA-N
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Description

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with 2-(2,4-dimethoxyanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: can be compared with similar compounds such as:

    [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate: Similar structure but with a different position of the methoxy group on the aromatic ring.

    [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

The uniqueness of This compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-14-8-9-15(17(11-14)25-3)20-18(21)12-26-19(22)10-13-6-4-5-7-16(13)24-2/h4-9,11H,10,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBRCZRZKZIBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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